molecular formula C10H7BrClN B598369 3-Bromo-4-chloro-7-methylquinoline CAS No. 1204810-23-0

3-Bromo-4-chloro-7-methylquinoline

Cat. No.: B598369
CAS No.: 1204810-23-0
M. Wt: 256.527
InChI Key: PLFLUCWIWUHELP-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, chlorine at position 4, and a methyl group at position 7 of the quinoline ring. These typically involve halogenation, cross-coupling reactions (e.g., Pd-catalyzed methods, ), or condensation of intermediates like ethyl 4-chloroquinoline-3-carboxylates (). The methyl group at position 7 likely enhances lipophilicity, impacting solubility and bioavailability, which is critical for pharmaceutical applications .

Properties

CAS No.

1204810-23-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.527

IUPAC Name

3-bromo-4-chloro-7-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3

InChI Key

PLFLUCWIWUHELP-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(C(=C2C=C1)Cl)Br

Synonyms

3-Bromo-4-chloro-7-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Quinoline derivatives are distinguished by substituent positions and functional groups, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Applications References
3-Bromo-4-chloro-7-methylquinoline Br (C3), Cl (C4), CH₃ (C7) ~256.5 g/mol Potential intermediate for drug synthesis; methyl enhances lipophilicity Inferred
7-Bromo-4-chloro-3-nitroquinoline Br (C7), Cl (C4), NO₂ (C3) 287.5 g/mol Nitro group increases reactivity for reduction/amination; used in heterocyclic synthesis
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline Br (C4), Cl (C7), CH₃ (C8), CF₃ (C2) 306.08 g/mol Trifluoromethyl improves metabolic stability; medical intermediate
7-Bromo-3-hydroxyquinoline-4-carboxylic acid Br (C7), OH (C3), COOH (C4) 268.06 g/mol Carboxylic acid enables metal coordination; used in chelating agents
6-Bromo-4-chloroquinoline Br (C6), Cl (C4) 246.5 g/mol Substrate for Pd-catalyzed amination; high yield (83%) in one-step synthesis
Key Observations:
  • Substituent Position Effects: Bromine at C3 (target compound) vs. C6/C7 (analogs) alters electronic distribution. For example, 6-bromo-4-chloroquinoline () undergoes efficient amination due to steric accessibility at C4, whereas C3 bromine may hinder reactivity at adjacent positions .
  • Functional Group Impact : Nitro () and trifluoromethyl () groups introduce electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, the methyl group in the target compound increases lipophilicity, favoring membrane permeability in drug design .

Physical and Chemical Properties

  • Melting Points: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline () has a melting point of 223–225°C, while nitro-substituted quinolines () likely exhibit higher melting points due to stronger intermolecular forces.
  • Solubility: The methyl group in 3-Bromo-4-chloro-7-methylquinoline may reduce aqueous solubility compared to hydroxy- or carboxylic acid-substituted analogs ().

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